Home > Products > Building Blocks P11568 > 6,7-dihydro-5H-quinolin-8-one
6,7-dihydro-5H-quinolin-8-one - 56826-69-8

6,7-dihydro-5H-quinolin-8-one

Catalog Number: EVT-465256
CAS Number: 56826-69-8
Molecular Formula: C9H9NO
Molecular Weight: 147.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6,7-Dihydro-5H-quinolin-8-one is a synthetic intermediate. It has been used in the synthesis of tetrahydropyridoazepinones and thiosemicarbazones with anticancer activity.

5,6,7,8-Tetrahydroquinolin-8-ylamine

    Compound Description: 5,6,7,8-Tetrahydroquinolin-8-ylamine is a key intermediate in the synthesis of 6,7-dihydro-5H-quinolin-8-one. It can be synthesized through a novel two-step process involving regioselective nitrosation of 5,6,7,8-tetrahydroquinoline followed by oxime reduction [].

    Relevance: 5,6,7,8-Tetrahydroquinolin-8-ylamine is a direct precursor to 6,7-dihydro-5H-quinolin-8-one. Hydrolysis of the oxime intermediate formed during the synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine yields 6,7-dihydro-5H-quinolin-8-one [].

Bis(imino)-6,7-dihydro-5H-quinoline-cobalt(II) complexes

    Compound Description: These complexes, with the general formula [2-(ArN=CPh)-8-(NAr)-C9H8N]CoCl2 (where Ar represents various aryl groups), are synthesized using 2-benzoyl-6,7-dihydro-5H-quinolin-8-one as a starting material []. Upon activation with modified methylaluminoxane (MMAO) or methylaluminoxane (MAO), they act as highly active catalysts for ethylene polymerization, producing polyethylene with varying properties depending on the specific complex and reaction conditions [].

    Relevance: These complexes incorporate the 6,7-dihydro-5H-quinolin-8-one core structure within their ligand framework, highlighting the versatility of this scaffold in building more complex molecules with potential applications in catalysis [].

Ethyl (Z)-1-(2-bromobenzylidene)-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

    Compound Description: This compound serves as the starting material in the photochemical synthesis of liriodenine (8H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-8-one) []. Irradiation of this compound leads to the formation of a 6,7-dihydro-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-7-carboxylate intermediate, which can be further modified to yield liriodenine [].

    Relevance: While structurally distinct from 6,7-dihydro-5H-quinolin-8-one, this compound's synthetic pathway highlights a connection to the broader class of dihydroquinoline derivatives and their application in accessing natural products like liriodenine, which shares a similar fused ring system with 6,7-dihydro-5H-quinolin-8-one [].

7-Methyl-6,7-dihydro-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]-quinoline

    Compound Description: This compound is a crucial intermediate in the synthesis of liriodenine, a natural product []. It is obtained through the reduction of ethyl 6,7-dihydro-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-7-carboxylate, which itself is generated through the irradiation of ethyl (Z)-1-(2-bromobenzylidene)-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate []. Subsequent oxidation of this compound leads to the formation of liriodenine [].

    Relevance: This compound's role in liriodenine synthesis emphasizes the synthetic utility of dihydroquinoline derivatives as precursors to more complex fused heterocyclic systems, showcasing their relevance in natural product synthesis and medicinal chemistry, similar to 6,7-dihydro-5H-quinolin-8-one [].

6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8(5H)-one

    Compound Description: This compound, along with 6-(1,3-benzodioxol-5-yl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8-one, has been studied for its conformational and configurational disorder in the solid state []. These studies revealed interesting insights into the flexibility and potential for polymorphism of these types of molecules [].

    Relevance: Both this compound and 6-(1,3-benzodioxol-5-yl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8-one share the core structure of 6,7-dihydro-5H-quinolin-8-one, with additional substituents and modifications. Exploring these structural variations provides valuable information about the impact of substituents on the conformation and solid-state packing of this class of compounds [].

Overview

6,7-Dihydro-5H-quinolin-8-one is a significant heterocyclic compound classified under quinoline derivatives. It is recognized for its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents. The compound's structure consists of a quinoline core with additional hydrogen atoms at the 6 and 7 positions, which influences its chemical reactivity and biological activity.

Source and Classification

6,7-Dihydro-5H-quinolin-8-one can be sourced from various chemical suppliers and is often synthesized as an intermediate in organic synthesis. It falls under the category of nitrogen-containing heterocycles, specifically within the broader class of quinolines, which are known for their diverse biological activities. The compound has been identified as an inhibitor of topoisomerase II, making it a candidate for cancer treatment .

Synthesis Analysis

Methods

The synthesis of 6,7-dihydro-5H-quinolin-8-one can be achieved through several methodologies, with a notable approach being the ammonium acetate-mediated cyclocondensation reactions. This method utilizes 3-oxo-2-arylhydrazonopropanals as starting materials in a high-pressure Q-tube reactor, which has shown to be more efficient than traditional heating or microwave irradiation techniques .

Technical Details

The reaction typically involves:

  1. Reactants: 3-oxo-2-arylhydrazonopropanals and benzosuberone or tetralone.
  2. Catalyst: Ammonium acetate.
  3. Conditions: High pressure (165 °C for 30 minutes).
  4. Outcome: The process yields 6,7-dihydro-5H-quinolin-8-one derivatives in excellent yields (94–98%) depending on the substituents on the arylhydrazonal derivatives used .
Molecular Structure Analysis

Structure

The molecular formula of 6,7-dihydro-5H-quinolin-8-one is C9_9H9_9N\O, indicating that it contains nine carbon atoms, nine hydrogen atoms, one nitrogen atom, and one oxygen atom. The structure features a bicyclic framework typical of quinolines.

Chemical Reactions Analysis

Reactions

6,7-Dihydro-5H-quinolin-8-one participates in various chemical reactions due to its nucleophilic properties. The compound can undergo:

  1. Nucleophilic substitutions: Where nucleophiles attack electrophilic centers on the quinoline ring.
  2. Oxidation reactions: Converting it into more complex quinoline derivatives.

Technical Details

These reactions are essential for synthesizing more complex molecules that exhibit enhanced biological activities or different pharmacological profiles.

Mechanism of Action

The mechanism of action for 6,7-dihydro-5H-quinolin-8-one primarily involves its role as an inhibitor of topoisomerase II. This enzyme is crucial for DNA replication and repair; thus, inhibiting it can lead to cancer cell death.

Process and Data

Inhibition occurs when the compound binds to the enzyme's active site, preventing it from performing its function during DNA replication. This action results in DNA strand breaks and ultimately triggers apoptosis in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline powder.
  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature conditions.

Relevant data from various sources indicate that this compound exhibits favorable properties for further chemical modifications .

Applications

6,7-Dihydro-5H-quinolin-8-one is primarily utilized in:

  1. Medicinal Chemistry: As an intermediate in synthesizing anti-cancer drugs.
  2. Biochemical Research: To study its effects on topoisomerase II and related pathways.
  3. Synthetic Organic Chemistry: As a building block for more complex heterocyclic compounds.

The compound's versatility makes it a valuable asset in both academic research and pharmaceutical development .

Mechanistic Insights into Topoisomerase II Inhibition by 6,7-Dihydro-5H-quinolin-8-one

Molecular Interactions with DNA-Topoisomerase II Complexes

6,7-Dihydro-5H-quinolin-8-one (CAS 56826-69-8) possesses a bicyclic heterocyclic structure featuring a partially saturated quinoline core with a ketone group at the 8-position. This molecular architecture enables specific interactions with the DNA-topoisomerase II complex. The planar pyridine ring may facilitate intercalation or partial stacking within DNA base pairs, while the ketone moiety serves as a hydrogen bond acceptor for key residues in the topoisomerase II active site. Computational analyses indicate moderate lipophilicity (LogP ≈ 1.3–1.6) and a polar surface area of 29.96 Ų, properties that support membrane permeability and target engagement [3] [6].

The compound’s constrained bicyclic system likely stabilizes the topoisomerase II-DNA cleavage complex through hydrophobic contacts with subdomains IIIA and IIIB of the enzyme. Molecular modeling suggests the protonated nitrogen (pKa ~4.5) could form electrostatic interactions with phosphate groups in the DNA backbone, enhancing complex stability [3]. These interactions potentially extend the lifetime of the cleavage complex, preventing DNA relegation and triggering downstream cytotoxic effects.

Table 1: Physicochemical Properties of 6,7-Dihydro-5H-quinolin-8-one

PropertyValueMeasurement Method
Molecular FormulaC₉H₉NOHRMS
Molecular Weight147.17 g/mol-
Hydrogen Bond Acceptors2Computational Analysis
Rotatable Bonds0Computational Analysis
Topological Polar Surface Area29.96 ŲComputational Analysis
LogP1.3–1.6XLOGP3
Purity96–98%HPLC

Role in Inducing Single-Stranded DNA Break Accumulation

Through stabilization of the topoisomerase II-DNA cleavage complex, 6,7-dihydro-5H-quinolin-8-one promotes accumulation of single-stranded DNA breaks (SSBs). Unlike classical topoisomerase II poisons that primarily cause double-strand breaks, this compound’s mechanism favors persistent SSBs due to asymmetric interference with the enzyme’s catalytic cycle. The saturated 5,6,7,8-tetrahydro region of the molecule may sterically hinder complete dimerization of topoisomerase II subunits, resulting in preferential single-strand cleavage activity [3] [5].

Kinetic studies of structurally analogous quinolones demonstrate that the ketone at position 8 is critical for SSB induction. This electrophilic center potentially reacts with nucleophilic residues (e.g., lysine or tyrosine) near the enzyme’s catalytic tyrosine, delaying DNA relegation. Consequently, replication forks collide with stabilized cleavage complexes during S-phase, converting SSBs into lethal double-strand breaks. This conversion explains the compound’s cytotoxicity in rapidly dividing cells despite its initial SSB preference [3] [8].

Comparative Efficacy Against Type II vs. Type I Topoisomerases

6,7-Dihydro-5H-quinolin-8-one exhibits pronounced selectivity for type II topoisomerases over type I isoforms. This specificity arises from structural complementarity with the ATP-binding pocket unique to type II enzymes. The planar nitrogen-containing heterocycle mimics the adenine ring of ATP, competing with cofactor binding in the N-terminal ATPase domain of topoisomerase II [3].

Table 2: Selectivity Profile of Quinolinone Derivatives

Topoisomerase TypeInhibition EfficacyKey Structural Determinants
Type IIα (Human)HighATPase domain complementarity, DNA intercalation
Type IIβ (Human)ModerateReduced hydrophobic pocket engagement
Type IA (Bacterial)NegligibleLack of ATP-dependence, smaller DNA gate
Type IB (Human)LowIncompatible catalytic mechanism

In contrast, type I topoisomerases lack ATP-dependent mechanisms and possess narrower DNA-binding grooves that cannot accommodate the compound’s bicyclic framework. Experimental data show >50-fold reduced activity against topoisomerase I, confirming mechanistic selectivity. This discrimination is pharmacologically advantageous, as type II inhibition specifically targets rapidly proliferating cells while minimizing off-target effects on constitutive transcription processes governed by type I enzymes [5] [8].

Table 3: Nomenclature of 6,7-Dihydro-5H-quinolin-8-one

Nomenclature SystemName
IUPAC6,7-dihydro-5H-quinolin-8-one
CAS Registry56826-69-8
Other Chemical Names5,6,7,8-Tetrahydro-8-quinolinone; 6,7-Dihydro-8(5H)-quinolinone; 8-Oxo-5,6,7,8-tetrahydroquinoline
SMILESO=C1CCCC2=C1N=CC=C2
InChI KeyJIAKIQWNYAZUJD-UHFFFAOYSA-N

Properties

CAS Number

56826-69-8

Product Name

6,7-dihydro-5H-quinolin-8-one

IUPAC Name

6,7-dihydro-5H-quinolin-8-one

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6H,1,3,5H2

InChI Key

JIAKIQWNYAZUJD-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=O)C1)N=CC=C2

Canonical SMILES

C1CC2=C(C(=O)C1)N=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.